Carbazomycin C

Übersicht

Beschreibung

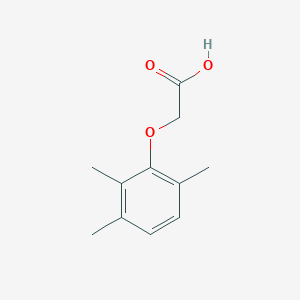

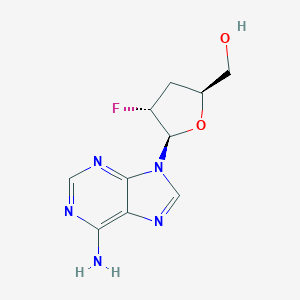

Carbazomycin C is a member of carbazoles.

3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-ol is a natural product found in Streptomyces, Streptomyces abikoensis, and Streptomyces luteoverticillatus with data available.

Wissenschaftliche Forschungsanwendungen

Krebsforschung

Carbazomycin C-Derivate wurden auf ihr Potenzial als STAT-Inhibitoren untersucht. STAT-Proteine sind entscheidend für die Zelldifferenzierung, Proliferation, Entwicklung, Apoptose und Entzündung. Die Hemmung des JAK/STAT-Signalwegs, zu dem diese Proteine gehören, kann bei der Behandlung verschiedener Arten von Krebszellen, einschließlich Brust-, Gebärmutterhals- und Lungenkrebs, von Vorteil sein .

Neurologische Erkrankungen

Die N-substituierten Derivate von this compound haben therapeutisches Potenzial gegen neurologische Erkrankungen gezeigt. Diese Verbindungen wurden auf ihre neuroprotektiven Eigenschaften untersucht, die bei der Behandlung von Krankheiten wie Alzheimer und Parkinson von Bedeutung sein könnten .

Antimikrobielle und antivirale Anwendungen

This compound und seine Derivate zeigen antimikrobielle und antivirale Aktivitäten. Sie bilden die strukturelle Grundlage für mehrere alkaloidische Naturstoffe, die zur Behandlung von Infektionen eingesetzt werden. Die Fähigkeit, verschiedene Indol-haltige Carbazole zu synthetisieren, ist entscheidend für die Entwicklung neuer antimikrobieller und antiviraler Wirkstoffe .

Entzündungshemmende und analgetische Eigenschaften

Es wurde berichtet, dass diese Verbindungen entzündungshemmende und analgetische Eigenschaften besitzen. Dadurch sind sie Kandidaten für die Entwicklung neuer Medikamente zur Behandlung von Erkrankungen, die mit Entzündungen und Schmerzen verbunden sind .

Antioxidative Eigenschaften

This compound-Derivate zeigen auch antioxidative Eigenschaften. Antioxidantien sind wichtig bei der Neutralisierung freier Radikale, die Zellschäden verhindern und eine Rolle bei der Behandlung von Krankheiten spielen können, die mit oxidativem Stress zusammenhängen .

Hemmung der Pankreaslipase

Im Zusammenhang mit Stoffwechselstörungen wie Fettleibigkeit wurden this compound-Derivate auf ihre Fähigkeit untersucht, die Pankreaslipase zu hemmen. Dieses Enzym ist wichtig für die Verdauung von Fetten, und seine Hemmung kann bei Gewichtsmanagementstrategien helfen .

Antitumoraktivitäten

Neben ihrer Rolle als STAT-Inhibitoren in der Krebsforschung wurden this compound-Derivate unabhängig voneinander auf ihre direkten Antitumoraktivitäten untersucht. Es wurde festgestellt, dass sie antiproliferative Wirkungen auf Tumorzellen ausüben, die bei der Entwicklung von Krebstherapien genutzt werden könnten .

Synthetische Chemie

In der synthetischen Chemie dient this compound als Vorläufer für verschiedene chemische Reaktionen, einschließlich C-C- und C-N-Bindungsbildung, Cyclotrimerisierung und Suzuki-Miyaura-Kupplung. Diese Reaktionen sind fundamental für die Herstellung komplexer Moleküle für pharmazeutische Anwendungen .

Wirkmechanismus

Carbazomycin C, also known as 9H-Carbazol-4-ol,3,6-dimethoxy-1,2-dimethyl- or 3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-ol, is a bacterial metabolite found in Streptomyces . It has diverse biological activities and is known for its inhibitory effects on various targets .

Target of Action

This compound targets S. aureus, B. anthracis, fungi, P. falciparum , and is cytotoxic to several cancer cells . It also inhibits 5-lipoxygenase (5-LO) , a key enzyme in the biosynthesis of leukotrienes, bioactive lipids that play essential roles in inflammatory responses .

Mode of Action

It is known to inhibit the activity of 5-lo, potentially disrupting the formation of leukotrienes and thus modulating inflammatory responses . Its antifungal, antibacterial, and antiparasitic activities suggest that it may interact with other targets as well, leading to a broad spectrum of biological effects .

Biochemical Pathways

This compound’s inhibition of 5-LO suggests that it affects the leukotriene biosynthesis pathway . By inhibiting 5-LO, this compound may reduce the production of leukotrienes, bioactive lipids involved in inflammatory and allergic responses .

Result of Action

This compound exhibits a range of biological effects due to its interaction with various targets. It shows inhibitory activity against S. aureus, B. anthracis, and certain fungi, suggesting potential antimicrobial applications . It also exhibits cytotoxicity against several cancer cell lines , indicating potential anticancer properties. Its inhibition of 5-LO suggests potential anti-inflammatory effects .

Biochemische Analyse

Biochemical Properties

The biochemical properties of Carbazomycin C are not well-studied. Carbazole compounds are known to interact with various enzymes and proteins. For instance, a ThDP-dependent enzymatic carboligation reaction has been reported to be involved in the formation of a tricyclic carbazole

Cellular Effects

Bacterial carbazole natural products generally display strong inhibitory activity against free radical-induced lipid peroxidation

Molecular Mechanism

Carbazole compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

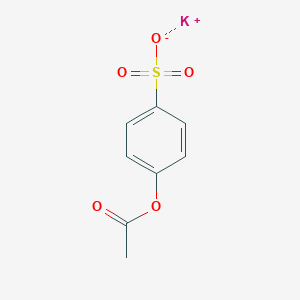

IUPAC Name |

3,6-dimethoxy-1,2-dimethyl-9H-carbazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-8-9(2)16(20-4)15(18)13-11-7-10(19-3)5-6-12(11)17-14(8)13/h5-7,17-18H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNADQBPZINGKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1NC3=C2C=C(C=C3)OC)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20910617 | |

| Record name | 3,6-Dimethoxy-1,2-dimethyl-9H-carbazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20910617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108073-62-7 | |

| Record name | Carbazomycin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108073627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dimethoxy-1,2-dimethyl-9H-carbazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20910617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-amino-2-[[2-[[2-[[2-[[2-[[15-amino-9-(3-amino-3-oxopropyl)-27,31-bis(2-carboxyethyl)-3,12,18,20,26,32,38-heptamethyl-8,11,14-trioxo-4,17-dithia-7,10,13,22,36-pentaza-39,40-diazanidahexacyclo[19.15.1.12,35.125,28.130,33.019,23]tetraconta-1(37),2(38),19,21,23,25,27,29,31,33,35-undecaene-6-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid;azane;iron(2+)](/img/structure/B25979.png)

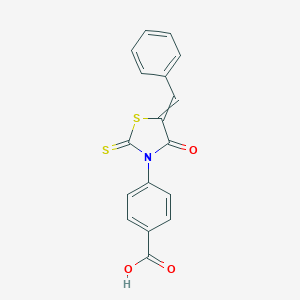

![2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B25991.png)

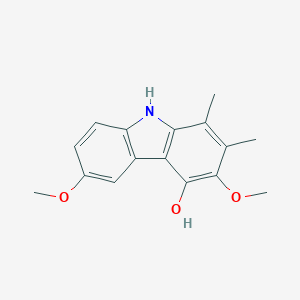

![methoxy-dimethyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium iodide](/img/structure/B26001.png)